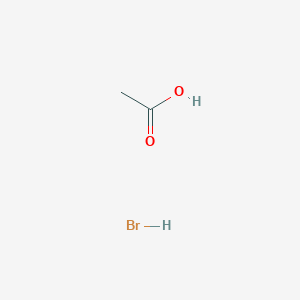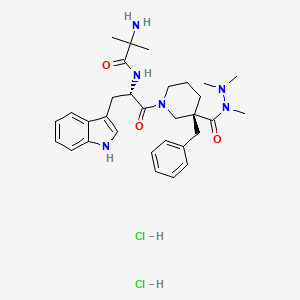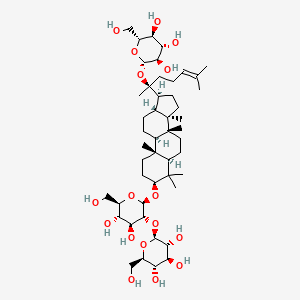
Acetic acid, mixt. with hydrobromic acid
Overview
Description
Acetic acid, mixt. with hydrobromic acid is a chemical compound that combines acetic acid and hydrobromic acid. Acetic acid, known for its pungent smell and sour taste, is a simple carboxylic acid with the formula CH₃COOH. Hydrobromic acid is a strong acid formed by dissolving hydrogen bromide in water. The mixture of these two acids results in a solution that is used in various chemical reactions and industrial processes .
Synthetic Routes and Reaction Conditions:
Laboratory Preparation: Hydrobromic acid can be prepared by reacting bromine with sulfur or phosphorus and water.
Industrial Production: Industrially, hydrobromic acid is often produced by the reaction of bromine with sulfur dioxide and water.
Types of Reactions:
Substitution Reactions: Hydrobromic acid in acetic acid can participate in substitution reactions, such as the conversion of alcohols to alkyl bromides.
Addition Reactions: It can also undergo addition reactions with alkenes to form bromoalkanes.
Common Reagents and Conditions:
Reagents: Common reagents include bromine, sulfur, phosphorus, and various alkenes and alcohols
Conditions: These reactions typically occur under acidic conditions and may require heating to proceed efficiently.
Major Products:
Alkyl Bromides: Formed from the substitution of alcohols.
Bromoalkanes: Resulting from the addition of hydrobromic acid to alkenes.
Mechanism of Action
Target of Action
The primary target of the compound “Acetic acid, mixt. Acetic acid is known to act as an antimicrobial agent and is used to treat susceptible infections . Hydrobromic acid, on the other hand, is a strong acid often used in organic synthesis .
Mode of Action
The mode of action of acetic acid HBr involves a chemical reaction between the two acids, generating a powerful reagent capable of catalyzing various reactions . Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . It is used locally, occasionally internally, as a counterirritant and also as a reagent . Hydrobromic acid is known to react with certain compounds to undergo addition reactions .
Pharmacokinetics
It is known that acetic acid can be absorbed through the skin and mucous membranes . Hydrobromic acid, being a strong acid, is likely to be rapidly absorbed in the gastrointestinal tract .
Result of Action
Acetic acid is known to have antimicrobial properties and is used to treat infections caused by bacteria or fungus . Hydrobromic acid, being a strong acid, can potentially cause protein denaturation and other cellular effects.
Action Environment
The action, efficacy, and stability of acetic acid HBr can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other substances that can react with acetic acid or hydrobromic acid . For instance, the presence of strong bases can neutralize the acids, potentially affecting their action and efficacy.
Biochemical Analysis
Biochemical Properties
“Acetic acid, mixt. with hydrobromic acid” plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, acetic acid can potentiate plants’ inherent mechanisms to withstand the adverse effects of abiotic stresses through the regulation of lipid metabolism, hormone signaling, epigenetic changes, and physiological defense mechanisms .
Cellular Effects
“Acetic acid, mixt. with hydrobromic acid” influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . For example, acetic acid can regulate plant photosynthesis, act as an antitranspirant, detoxify reactive oxygen species to alleviate oxidative stress, and interact with phytohormones to regulate physiological processes .
Molecular Mechanism
The molecular mechanism of action of “Acetic acid, mixt. with hydrobromic acid” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the overall biochemical activity of the compound.
Metabolic Pathways
“this compound” is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Scientific Research Applications
Acetic acid, mixt. with hydrobromic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including brominated intermediates.
Pharmaceuticals: Employed in the production of certain pharmaceuticals due to its ability to introduce bromine atoms into organic molecules.
Chemical Analysis: Utilized in analytical chemistry for the demethylation of specific compounds and for infrared spectroscopic analysis.
Comparison with Similar Compounds
Hydrochloric Acid in Acetic Acid: Similar to hydrobromic acid in acetic acid but uses hydrochloric acid instead.
Hydroiodic Acid in Acetic Acid: More reactive than hydrobromic acid in acetic acid due to the stronger nucleophilicity of iodide ions.
Uniqueness:
Properties
IUPAC Name |
acetic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.BrH/c1-2(3)4;/h1H3,(H,3,4);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZMECMQTYGSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Q1: What is the role of acetic acid, mixt. with hydrobromic acid in carbohydrate chemistry?
A1: This reagent mixture plays a crucial role in converting peracetylated sugars to acetobromosugars. [, ] The hydrobromic acid acts as the primary halogenating agent, replacing the acetate group at the anomeric carbon with a bromine atom. Acetic acid serves as a solvent and helps to maintain the reaction environment.
Q2: Are there any advantages to the "one-pot" synthesis method described in the research?
A2: Yes, the "one-pot" synthesis of acetobromosugars from reducing sugars offers several advantages. [] Firstly, it streamlines the process by eliminating the need to isolate and purify the intermediate peracetylated sugar. This not only saves time but also potentially increases the overall yield of the desired acetobromosugar. Secondly, this method often requires milder reaction conditions compared to traditional two-step methods, potentially reducing the formation of unwanted side products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)




![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1146635.png)

![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)

